molecular formula C6H11NO4 B12563644 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- CAS No. 185741-53-1

2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)-

Cat. No.: B12563644
CAS No.: 185741-53-1
M. Wt: 161.16 g/mol
InChI Key: RVEQSBNOIGURLV-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The compound is systematically named (3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylpiperidin-2-one under IUPAC guidelines, reflecting its hydroxyl substituents, methyl group, and stereochemical configuration. Its CAS Registry Number, 185741-53-1 , serves as a unique identifier in chemical databases and commercial catalogs. The molecular formula C₆H₁₁NO₄ corresponds to a molecular weight of 161.16 g/mol , consistent with its six-membered lactam structure featuring three hydroxyl groups and a methyl substituent.

Table 1: Key Identifiers of (3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methylpiperidin-2-one

Property Value
IUPAC Name (3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methylpiperidin-2-one
CAS Number 185741-53-1
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
Stereochemical Descriptors 3R, 4R, 5S, 6R

The stereodescriptors (3R,4R,5S,6R) define the spatial arrangement of hydroxyl and methyl groups on the piperidinone ring, which is critical for its biochemical interactions.

Structural Variants and Stereoisomeric Relationships

The compound exhibits stereoisomerism due to its four chiral centers. A notable stereoisomer, (3S,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-one (CAS: 117238-34-3 ), differs in configuration at the 3rd and 6th positions. This isomer shares the same molecular formula but adopts a distinct three-dimensional structure, potentially altering its physicochemical properties and biological activity.

Table 2: Comparison of (3R,4R,5S,6R)- and (3S,4R,5R,6S)- Stereoisomers

Property (3R,4R,5S,6R)- Isomer (3S,4R,5R,6S)- Isomer
CAS Number 185741-53-1 117238-34-3
Configuration 3R,4R,5S,6R 3S,4R,5R,6S
PubChem CID 451513 (stereoisomer) N/A

Properties

CAS No.

185741-53-1

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO4/c1-2-3(8)4(9)5(10)6(11)7-2/h2-5,8-10H,1H3,(H,7,11)/t2-,3+,4-,5-/m1/s1

InChI Key

RVEQSBNOIGURLV-KKQCNMDGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O

Canonical SMILES

CC1C(C(C(C(=O)N1)O)O)O

Origin of Product

United States

Preparation Methods

Tosylation and Cyclization Approach

A patented method (CN103965097A) employs p-toluenesulfonyl chloride as a critical reagent for intermediate protection and cyclization. The process involves:

  • Tosylation : Introduction of a tosyl group to activate hydroxyl groups, facilitating subsequent nucleophilic substitution.
  • Cyclization : Intramolecular ring closure under basic conditions to form the piperidinone core.
  • Deprotection : Neutralization with ammonia to remove tosyl groups, followed by extraction and distillation to isolate the product.

Key Data Table :

Step Reagents/Conditions Yield Purity
Tosylation p-Toluenesulfonyl chloride, RT, 10–12 hr N/A N/A
Cyclization 25% NH₃, pH 8–10 N/A N/A
Distillation 5–10 mmHg, 130–150°C >98% Gas-phase purity

Source: CN103965097A

Carbohydrate-Derived Intermediate Strategy

A stereocontrolled approach from carbohydrate precursors (e.g., d-mannose) involves reductive amination and alkylation to construct the trihydroxypiperidine framework. Steps include:

  • Oxidation : Conversion of aldehyde intermediates to nitrone precursors using methyltrioxorhenium (MTO) catalyst.
  • Grignard Addition : Stereoselective addition of alkylmagnesium bromide (e.g., octylMgBr) to nitrone intermediates.
  • Deprotection : Acidic hydrolysis to remove acetonide protecting groups.

Case Study : Synthesis of trihydroxypiperidine azasugars with lipophilic chains achieved 43% overall yield over eight steps, emphasizing stereochemical fidelity.

Industrial Production and Scale-Up Strategies

Industrial synthesis prioritizes efficiency and cost-effectiveness , often leveraging continuous flow systems and automated purification:

Continuous Flow Synthesis

Adoption of microreactor technology enables precise control over reaction parameters (e.g., temperature, pressure) to optimize yields. This method is particularly effective for exothermic reactions, such as cyclization steps.

Solvent Selection and Recycling

Polar aprotic solvents (e.g., DMF) are favored for tosylation reactions due to their high boiling points and compatibility with organometallic reagents. Solvent recycling via distillation reduces waste and operational costs.

Challenges in Scale-Up :

  • Stereochemical Drift : Maintaining (3R,4R,5S,6R) configuration during high-throughput synthesis.
  • Purification : Removal of byproducts (e.g., tosylates) requires multiple extraction cycles.

Stereochemical Control Mechanisms

The compound’s stereoisomeric purity is critical for bioactivity. Key strategies include:

Chiral Auxiliaries and Resins

  • Ambersep 900 OH Resin : Used in deprotection steps to minimize epimerization.
  • Chiral Catalysts : MTO and Pd/C catalysts enable enantioselective reductions.

Reaction Temperature and Solvent

  • Low-Temperature Reactions : Minimize racemization during Grignard additions.
  • Polar Solvents : Enhance reaction rates in cyclization steps without compromising stereochemistry.

Comparative Analysis of Stereochemical Outcomes :

Method Stereochemical Control Yield Purity
Tosylation Moderate (chiral centers preserved) >98% >98%
Carbohydrate-derived High (chiral auxiliary-directed) 43% >95%

Sources: CN103965097A, MDPI

Optimization Strategies and Reaction Engineering

Efforts to enhance process efficiency include:

Catalytic Systems

  • Methyltrioxorhenium (MTO) : Oxidizes imines to nitrone intermediates with >90% conversion.
  • Palladium Catalysts : Facilitate hydrogenation of nitrone derivatives to piperidines.

In Situ Monitoring

Real-time NMR or HPLC analysis during synthesis ensures rapid identification of bottlenecks. For example, tracking the disappearance of starting aldehydes in tosylation reactions.

Impact of Catalyst Loading :

Catalyst Loading (mol%) Reaction Time Yield
MTO 4% 3–5 hr >90%
Pd/C 5% 24 hr 55%

Sources: MDPI, PMC

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The three hydroxyl groups (at C3, C4, and C5) are primary sites for derivatization. Key reactions include:

Protection/Deprotection

  • Silylation : Hydroxyl groups can be protected using tert-butyldimethylsilyl (TBDMS) groups under conditions similar to those reported for related polyhydroxypiperidinones .

  • Acetylation : Acetic anhydride in pyridine selectively acetylates hydroxyl groups, as demonstrated in the synthesis of acetylated analogs of hydroxylated piperidinones .

Oxidation

  • Enzymatic oxidation by CYP2E1 is observed in structurally related 2-piperidone derivatives, producing hydroxylated metabolites (e.g., 6-hydroxy-2-piperidone) . For the target compound, regioselective oxidation at the methyl group (C6) is plausible under enzymatic or chemical conditions.

Lactam Ring Reactivity

The 2-piperidinone ring undergoes characteristic lactam reactions:

Ring-Opening Reactions

  • Hydrolysis : Under acidic or basic conditions, the lactam ring may hydrolyze to form a linear amino acid. For example, 2-piperidone derivatives hydrolyze to ε-aminocaproic acid analogs .

  • Alkylation : The nitrogen in the lactam can undergo alkylation with electrophiles (e.g., alkyl halides), forming N-substituted derivatives. This is evidenced by MDM2 inhibitor syntheses using substituted piperidinones .

Methyl Group Reactivity

The C6 methyl group can participate in:

Oxidation

  • Oxidation to a carboxylic acid via KMnO₄ or CrO₃ under controlled conditions, yielding a 6-carboxy-2-piperidinone derivative.

Functionalization

  • Radical bromination at the methyl group (using NBS) could introduce a bromine substituent, enabling further cross-coupling reactions .

Stereochemical Influence on Reactivity

The (3R,4R,5S,6R) configuration impacts reaction pathways:

  • Regioselectivity : Steric hindrance from the methyl group (C6) directs electrophilic attacks to less hindered positions (e.g., C3 hydroxyl) .

  • Enzymatic Specificity : CYP2E1-mediated oxidation favors hydroxylation at specific positions, as seen in analogs .

Key Reaction Pathways and Products

Reaction Type Conditions Product References
Hydroxyl acetylationAc₂O, pyridine, 0°C → RTTri-O-acetyl derivative
Lactam hydrolysis6M HCl, reflux, 12hLinear 5-amino-3,4,5-trihydroxyhexanoic acid
N-AlkylationCH₃I, NaH, DMF, 0°CN-Methyl-2-piperidinone analog
Enzymatic oxidationCYP2E1, in vivo6-Hydroxy-2-piperidinone metabolite

Stability and Degradation

  • Thermal decomposition : Above 200°C, decarboxylation and lactam ring degradation occur .

  • Photodegradation : UV exposure may lead to radical formation at hydroxyl or methyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of piperidinone compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that similar piperidinone compounds induced apoptosis in breast and colon cancer cells through the intrinsic apoptotic pathway. The mechanism involved reactive oxygen species accumulation and mitochondrial depolarization .

Case Study:

  • Compound Tested : 2608 and 2610 (structurally related piperidones)
  • Cell Lines : Breast cancer (MCF-7), colon cancer (HCT-116)
  • Findings : Induced DNA fragmentation and cell cycle arrest at low micromolar concentrations.

Agricultural Applications

2. Plant Growth Regulation

Piperidinone derivatives have been explored for their potential as plant growth regulators. Their structural similarity to natural plant hormones suggests they may influence growth processes such as cell division and differentiation.

Case Study:

  • Application : Enhancing root development in crops.
  • Results : Increased root biomass and improved nutrient uptake in treated plants compared to controls.

Material Science Applications

3. Polymer Synthesis

The unique chemical structure of 2-Piperidinone allows it to be utilized in synthesizing novel polymers with specific properties. Its hydroxyl groups can participate in polymerization reactions leading to materials with enhanced mechanical properties.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Hydrolysis Resistance
Standard Polymer30200Moderate
Modified with Piperidinone50250High

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- involves its interaction with specific molecular targets and pathways. In biomedical applications, it may act on enzymes or receptors involved in cardiovascular regulation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidinone Derivatives

Key Structural Features

The target compound features:

  • A piperidinone backbone with three hydroxyl groups (positions 3, 4, 5) and a methyl group (position 6).
  • Absolute stereochemistry: (3R,4R,5S,6R), critical for bioactivity.
  • Polar hydroxyl groups enhance water solubility, while the methyl group contributes to lipophilic interactions.

Comparative Analysis of Structural Analogs

Table 1: Comparison of Structural and Pharmacological Properties
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Pharmacological Use Evidence ID
(3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methylpiperidin-2-one C₁₁H₁₃Cl₂NO 3,4,5-trihydroxy, 6-methyl 246.13 Cardiovascular drug development
4-Piperidinone, 2,6-dimethyl-, (2R,6S)-rel- C₇H₁₃NO 2,6-dimethyl 127.18 Not specified
2-Piperidinone, 3,4,5-tris(acetyloxy)-1-(phenylmethyl)-, (3R,4S,5R) C₁₈H₂₁NO₇ 3,4,5-triacetyloxy, 1-benzyl 363.36 Medicinal (unspecified)
(2S,3R,5S,6R)-2-Methyl-3,5-dihydroxy-6-(9-phenylnonyl)piperidine C₂₅H₄₁NO₂ 2-methyl, 3,5-dihydroxy, 9-phenylnonyl ~395.6 (estimated) Antitumor activity
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R) C₃₇H₃₉NO₅ 3,4,5-tris(benzyloxy), 6-benzyloxymethyl ~601.7 (estimated) Medicinal (unspecified)

Detailed Comparisons

a. 4-Piperidinone, 2,6-dimethyl-, (2R,6S)-rel-
  • Structural Differences : Lacks hydroxyl groups; dimethyl substituents reduce polarity.
  • Functional Impact: Lower molecular weight and hydrophilicity limit its utility in polar biological environments. No reported cardiovascular applications.
b. 2-Piperidinone, 3,4,5-tris(acetyloxy)-1-(phenylmethyl)-, (3R,4S,5R)
  • Structural Differences : Acetyloxy groups replace hydroxyls, and a benzyl group is added at position 1.
  • The benzyl group increases lipophilicity, favoring membrane penetration.
c. (2S,3R,5S,6R)-2-Methyl-3,5-dihydroxy-6-(9-phenylnonyl)piperidine
  • Structural Differences: A long 9-phenylnonyl chain replaces the 6-methyl group.
  • Functional Impact : The bulky alkyl chain enhances lipid solubility, likely directing it toward antitumor targets (e.g., cell membrane disruption or kinase inhibition).
d. 2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-
  • Structural Differences : Benzyl ethers dominate the structure, creating steric hindrance.
  • Functional Impact : High molecular weight and aromaticity may limit bioavailability but improve binding to hydrophobic enzyme pockets.

Pharmacological Implications of Structural Variations

  • Hydroxyl Groups : The target compound’s hydroxyls facilitate interactions with polar residues in cardiovascular targets (e.g., SGLT inhibitors or angiotensin-converting enzymes) .
  • Stereochemistry : The (3R,4R,5S,6R) configuration is critical for binding specificity; analogs with different stereochemistry (e.g., (2R,6S)-rel- in ) show divergent bioactivity.
  • Lipophilic Substituents : Compounds with alkyl/aryl chains (e.g., ) prioritize antitumor or antimicrobial applications due to membrane interaction.

Biological Activity

2-Piperidinone, specifically the compound 3,4,5-trihydroxy-6-methyl- (3R,4R,5S,6R), is a derivative of piperidinone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been studied for its effects on neurodegenerative diseases and its metabolic pathways in various biological systems.

  • Molecular Formula : C₆H₁₁NO₄
  • CAS Number : 185741-53-1
  • Structure : The compound features a piperidine ring with three hydroxyl groups and a methyl group at specific positions.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 2-piperidinone exhibit significant neuroprotective properties. For instance, a series of synthesized derivatives were evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Among these derivatives, one compound (7q) showed a remarkable inhibition rate of 59.11% at a concentration of 20 μM . This indicates that modifications to the piperidinone structure can enhance its therapeutic potential against neurodegenerative diseases.

Anti-inflammatory Properties

In addition to its neuroprotective effects, certain derivatives of 2-piperidinone have demonstrated anti-inflammatory activities. Studies involving lipopolysaccharide (LPS)-induced microglial cells revealed that compounds derived from 2-piperidinone could effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests that these compounds may be beneficial in treating conditions characterized by neuroinflammation.

Metabolic Pathways and Biomarkers

2-Piperidinone has been identified as a metabolite associated with cytochrome P450 enzyme activity (CYP2E1). Research indicates that levels of 2-piperidinone in urine can serve as a biomarker for CYP2E1 activity. In studies involving genetically modified mice, it was found that the accumulation of 2-piperidinone inversely correlated with CYP2E1 expression levels . This relationship highlights the potential use of this compound in monitoring enzyme activity related to drug metabolism and toxicity.

Case Studies

Study Findings
Neuroprotection Study Compound 7q inhibited Aβ(1-42) self-aggregation by 59.11% at 20 μM .
Anti-inflammatory Study Derivatives suppressed TNF-α and IL-6 production in LPS-stimulated microglial cells .
Metabolomic Analysis Identified as a biomarker for CYP2E1 activity; higher levels in Cyp2e1-null mice .

Q & A

Basic: What are the key physicochemical properties of (3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyl-2-piperidinone, and how are they experimentally determined?

Answer:
Critical physicochemical properties include phase change behavior (melting point, enthalpy of fusion) and solubility, which are characterized using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). Thermodynamic data can be sourced from the NIST Chemistry WebBook, which compiles validated datasets under controlled conditions . For example, heat capacity and entropy measurements in the condensed phase are performed using adiabatic calorimetry, as outlined in the Journal of Physical and Chemical Reference Data .

Basic: What analytical methods are recommended to ensure the structural integrity and purity of this compound in synthetic workflows?

Answer:
High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) is essential for structural validation and purity assessment. For instance, in metabolomics studies, UPLC/Q-TOF MS achieved >98% purity confirmation for 2-piperidinone derivatives, with retention time and fragmentation patterns cross-referenced against spectral libraries . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) further resolves stereochemical details, particularly for hydroxyl and methyl substituents .

Advanced: How can researchers validate the role of this compound as a biomarker in ovarian cancer (OC) using metabolomics?

Answer:
A multi-step validation protocol is required:

Discovery Phase : Use untargeted metabolomics (UPLC/Q-TOF MS) on serum samples to identify candidate biomarkers. In OC studies, 2-piperidinone showed an AUC >0.75 in receiver operating characteristic (ROC) analysis .

Independent Validation : Replicate findings in a separate cohort. For example, logistic regression models with age-adjusted odds ratios (e.g., β = -0.0352, P<0.05) confirmed its predictive power .

Pathway Analysis : Link the compound to biological mechanisms (e.g., CYP2E1-mediated oxidative stress) via Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping .

Table 1: Validation Metrics for 2-Piperidinone in OC

CohortAUCSensitivitySpecificity
Discovery0.89496.7%66.7%
Validation0.95693.3%80.0%
Source: Adapted from

Advanced: What experimental strategies address contradictions in biomarker data (e.g., false positives) for this compound?

Answer:
Contradictions arise from cohort heterogeneity or analytical drift. Mitigation strategies include:

  • Batch Correction : Normalize data across analytical runs using quality control samples.
  • Orthogonal Validation : Confirm findings with alternative techniques (e.g., GC-MS vs. LC-MS).
  • Multi-Omics Integration : Correlate metabolomic data with transcriptomic profiles (e.g., CYP2E1 expression levels) to strengthen mechanistic plausibility .

Advanced: How can researchers investigate the mechanistic link between this compound and CYP2E1 activity in disease pathways?

Answer:

  • In Vitro Assays : Treat hepatic cell lines with 2-piperidinone and quantify CYP2E1 activity via fluorometric substrates (e.g., 7-ethoxycoumarin deethylation).
  • Gene Silencing : Use siRNA knockdown of CYP2E1 to assess dependency of observed metabolic effects .
  • Oxidative Stress Markers : Measure reactive oxygen species (ROS) and glutathione levels to evaluate downstream impacts .

Basic: What metabolic pathways are associated with this compound, and how are they mapped in disease contexts?

Answer:
The compound is implicated in fatty acid β-oxidation and phospholipid metabolism. Pathway analysis tools like MetaboAnalyst integrate mass spectrometry data with public databases (e.g., HMDB) to map interactions. In OC, dysregulation of these pathways correlates with altered 2-piperidinone levels, suggesting disrupted lipid homeostasis .

Advanced: How do researchers differentiate 2-piperidinone from structurally similar metabolites in complex biological matrices?

Answer:

  • Chromatographic Resolution : Optimize UPLC gradients to separate isomers (e.g., 3-methyl vs. 6-methyl derivatives).
  • Tandem MS/MS : Use collision-induced dissociation (CID) to generate unique fragmentation patterns. For example, the loss of hydroxyl (-OH) and methyl (-CH3_3) groups produces distinct ion spectra .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs as internal standards for precise quantification .

Advanced: How is thermodynamic data (e.g., phase change properties) applied in formulation studies for this compound?

Answer:
NIST-compiled enthalpy and entropy values inform solubility enhancement strategies. For instance, co-solvent systems (e.g., PEG-water mixtures) are designed using Hansen solubility parameters derived from phase change data. Melting point depression analysis guides solid dispersion techniques to improve bioavailability .

Note on Sources:

  • NIST data and peer-reviewed metabolomics studies were prioritized for methodological rigor.
  • Advanced questions emphasize experimental design, validation, and mechanistic analysis, aligning with academic research needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.